molecular formula C8H11BrN2O2 B11813793 Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B11813793
M. Wt: 247.09 g/mol
InChI Key: FYOGNBHHXBFUKR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring a propyl group at position 3, a bromine atom at position 4, and a methyl ester moiety at position 5. Pyrazole scaffolds are widely utilized in pharmaceutical and agrochemical research due to their versatility in chemical modifications and biological activity. The bromine atom enhances reactivity for cross-coupling reactions, while the propyl group contributes to lipophilicity, influencing solubility and bioavailability. This compound serves as a key intermediate in synthesizing more complex molecules, particularly in drug discovery pipelines targeting kinase inhibition or anti-inflammatory activity .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(11-10-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11)

InChI Key

FYOGNBHHXBFUKR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational route involves cyclocondensation of β-keto esters with hydrazine derivatives. For instance, ethyl 3-oxopentanoate reacts with methylhydrazine in ethanol under reflux (65–70°C) to form 3-propyl-1H-pyrazole-5-carboxylate. This intermediate is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving 50–55% yield. Subsequent transesterification with methanol in the presence of sulfuric acid (H₂SO₄) at reflux (85–90°C) yields the title compound with 85–90% efficiency.

Key Data:

StepReagents/ConditionsYield (%)
CyclocondensationEthyl 3-oxopentanoate, MeNHNH₂, EtOH, reflux65–70
BrominationNBS, DMF, 0–5°C50–55
TransesterificationMeOH, H₂SO₄, reflux85–90

Direct Esterification of Pre-Brominated Pyrazoles

Methyl Chloroformate-Mediated Esterification

An alternative method bypasses transesterification by directly esterifying 4-bromo-3-propyl-1H-pyrazole-5-carboxylic acid. Reacting the acid with methyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine or NaOH) at 25°C achieves 78–82% yield. This one-step approach reduces purification complexity compared to multi-step sequences.

Optimization Insights:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but require stringent moisture control.

  • Base Influence : Triethylamine affords higher yields (82%) than NaOH (75%) due to reduced side reactions.

Industrial-Scale Synthesis via Continuous Flow Reactors

Process Intensification Strategies

Industrial protocols emphasize scalability using continuous flow reactors. A patented method involves:

  • Cyclocondensation : Ethyl 3-oxopentanoate and methylhydrazine are mixed in a microreactor (residence time: 10 min, 70°C).

  • Bromination : The intermediate is brominated with NBS in a packed-bed reactor (0°C, 5 min residence time).

  • Transesterification : Methanol is introduced in a tubular reactor (90°C, 20 min), achieving 88% overall yield.

Advantages:

  • Throughput : 5 kg/hr production capacity.

  • Purity : >99% by HPLC due to precise temperature and residence time control.

Bromination Alternatives: Tribromophosphorus Oxide

Aromatic Bromination with POBr₃

A patent describes brominating 3-propyl-1H-pyrazole-5-carboxylate derivatives using tribromophosphorus oxide (POBr₃) in acetonitrile at 80–90°C. This method achieves 70–75% yield, albeit with stricter safety protocols due to POBr₃’s corrosive nature.

Comparative Analysis:

Bromination AgentSolventTemperature (°C)Yield (%)
NBSDMF0–550–55
POBr₃CH₃CN80–9070–75

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography (hexane/ethyl acetate, 4:1) to isolate the product with >95% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 3.90 (s, 3H, OCH₃), 4.20 (q, J = 7.0 Hz, 2H, CH₂Br).

  • ESI-MS : m/z 247.1 [M+H]⁺ (calculated 247.09).

Emerging Methodologies

Enzymatic Transesterification

Preliminary studies explore lipase-catalyzed transesterification in ionic liquids (e.g., [BMIM][BF₄]) at 50°C, yielding 65–70%. While less efficient than chemical methods, this approach avoids acidic by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and propyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Similarity

The compound’s structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis based on similarity scores and substituent effects (Table 1).

Table 1: Structural Comparison of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate with Analogs

Compound Name Substituents (Position) Similarity Score Key Structural Differences
This compound Br (4), C₃H₇ (3), COOMe (5) Reference Target compound
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid Br (3), CH₃ (4), COOH (5) 0.89 Bromine at position 3; carboxylic acid at 5
Methyl 3-ethyl-1H-pyrazole-5-carboxylate C₂H₅ (3), COOMe (5) 0.76 Ethyl (shorter chain) at 3; no bromine
Methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate Br (4), C₃H₇ (5), COOMe (3) Isopropyl at 5; ester at 3 (position swap)
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate C₃H₇ (3), COOEt (5) 0.76 Ethyl ester; isopropyl at 3
Key Observations
  • Substituent Position : The placement of bromine at position 4 (vs. 3 in 3-bromo-4-methyl analog) significantly alters electronic distribution. Bromine at position 4 may enhance electrophilic substitution reactivity compared to position 3, influencing downstream derivatization .
  • Functional Group Differences : Replacement of the methyl ester (COOMe) with a carboxylic acid (COOH) in 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid increases polarity, making it more suitable for ionic interactions in biological systems .
Methyl Ester vs. Ethyl Ester Derivatives

Ethyl ester analogs (e.g., Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate) exhibit slightly lower similarity scores (0.76) due to the longer alkoxy chain, which may delay metabolic hydrolysis compared to methyl esters. This property could be leveraged to tune pharmacokinetic profiles in drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by regioselective bromination at the pyrazole 4-position. Key optimization steps include:

  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if further functionalization is required .
  • Purification : Employ flash column chromatography (hexane/ethyl acetate gradient) to isolate the product with >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, EtOH, reflux65–70
BrominationNBS, DMF, 0°C50–55
EsterificationCH₃OH, H₂SO₄, reflux85–90

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl₃) confirms substituent positions: δ 1.02 (t, 3H, -CH₂CH₂CH₃), δ 3.90 (s, 3H, -OCH₃), δ 4.20 (q, 2H, -CH₂Br) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 275.1 (calculated 275.04) .
  • X-ray Crystallography : Use SHELX for single-crystal refinement to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the pyrazole ring?

  • Methodological Answer :

  • Directing Groups : Introduce a temporary -SO₂Ph group at the 1-position to direct electrophilic substitution to the 4-bromo site .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy at C-4, favoring nucleophilic attacks .
    • Case Study : Cross-coupling with phenylboronic acid under Pd(OAc)₂/dppf catalysis achieved 78% yield for 4-aryl derivatives .

Q. What experimental approaches reconcile discrepancies in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Bioassay Standardization : Use identical cell lines (e.g., HEK-293 for cytotoxicity assays) and control for solvent effects (DMSO < 0.1% v/v) .
  • Purity Validation : HPLC (C18 column, 70:30 MeOH/H₂O) ensures ≥98% purity before biological testing .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for molecular weight variations .

Q. How does the bromo substituent influence reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The C-Br bond’s polarization enhances oxidative addition to Pd(0), making it superior to chloro analogs in Suzuki reactions.
  • Optimization : Use K₂CO₃ as a base in THF/water (3:1) at 80°C for 12 hours. Ligands like XPhos improve turnover number (TON > 1,000) .
    • Data Contradiction : Some studies report lower yields with bulkier arylboronic acids due to steric hindrance; mitigate using microwave-assisted heating (120°C, 20 min) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against COX-2 (PDB ID: 5KIR) to assess anti-inflammatory potential. The ester group forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates robust binding .

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